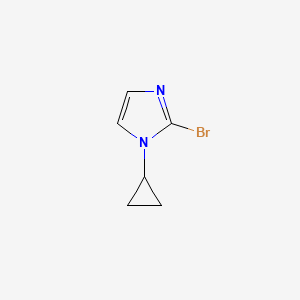

2-Bromo-1-cyclopropyl-1H-imidazole

Descripción

2-Bromo-1-cyclopropyl-1H-imidazole is a halogenated imidazole derivative characterized by a bromine atom at the 2-position and a cyclopropyl group substituted on the nitrogen at the 1-position of the imidazole ring. This compound is primarily utilized in pharmaceutical and organic synthesis research due to its reactive bromine atom, which facilitates cross-coupling reactions, and the cyclopropyl group, which imparts steric and electronic effects that influence molecular interactions .

Propiedades

IUPAC Name |

2-bromo-1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKFMUUKWPBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-cyclopropyl-1H-imidazole typically involves the bromination of 1-cyclopropyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized bromination processes to ensure high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The cyclopropyl group can engage in ring-opening or ring-expansion reactions under specific conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized imidazole derivatives.

Reduction Products: Reduced imidazole derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-1-cyclopropyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and catalysts

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-cyclopropyl-1H-imidazole is primarily based on its ability to interact with biological targets through its imidazole ring and bromine atom. The imidazole ring can coordinate with metal ions and enzymes, while the bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

2-Bromo-1-isopropyl-4-nitro-1H-imidazole (CAS 2750603-23-5) :

This compound shares a bromine atom at position 2 but differs in the nitrogen substituent (isopropyl vs. cyclopropyl) and includes a nitro group at position 3. The nitro group increases electron-withdrawing effects, enhancing electrophilic reactivity compared to the cyclopropyl group, which acts as a steric hindrance. The isopropyl group may reduce solubility in polar solvents compared to the cyclopropyl analog .- 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34): Bromine is at position 5 of the imidazole, and a bulky phenethyl group is attached to the nitrogen. This structural difference may influence biological target binding .

2-Bromo-1H-imidazole :

Lacking the cyclopropyl group, this simpler derivative exhibits higher reactivity in nucleophilic substitutions due to reduced steric hindrance. However, it is less stable under ambient conditions, as evidenced by stricter safety protocols for the cyclopropyl variant .

Halogen Position and Electronic Effects

Bromine at position 2 (as in the target compound) creates a distinct electronic environment compared to bromine at position 5 (e.g., Compound 34). Position 2 bromine directs electrophilic substitution to position 4 or 5, while position 5 bromine may deactivate the ring differently, altering reaction pathways .

Physical and Chemical Properties

The cyclopropyl group in the target compound likely increases lipophilicity compared to isopropyl or phenethyl groups, impacting membrane permeability in biological systems.

Actividad Biológica

2-Bromo-1-cyclopropyl-1H-imidazole is a heterocyclic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an imidazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C6H10BrN2, with a molar mass of approximately 200.06 g/mol. The unique structure enhances its reactivity, making it suitable for various chemical transformations and applications in synthetic chemistry.

Antimicrobial Properties

Research has shown that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's potential against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 25 mm |

| Klebsiella pneumoniae | 22 mm |

| Escherichia coli | 20 mm |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies indicate that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown efficacy against several cancer cell lines in vitro, suggesting its potential as a lead compound in cancer drug development .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring is known for its capacity to form hydrogen bonds and coordinate with metal ions, which may play a role in its pharmacological effects. Additionally, the bromine atom enhances nucleophilicity, facilitating reactions with biological macromolecules.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of cyclopropyl-substituted imidazoles. Variations in substituents on the imidazole ring can lead to derivatives with enhanced biological activities. For example, modifications at the 4-position have been shown to improve antimicrobial potency significantly .

Table 2: Synthesized Derivatives and Their Activities

| Compound Name | Activity (IC50) |

|---|---|

| This compound | 12 µM (anticancer) |

| 4-Methyl derivative | 8 µM (anticancer) |

| 4-Nitro derivative | 15 µM (antimicrobial) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-cyclopropyl-1H-imidazole, and how can regioselectivity challenges be addressed?

- Methodology : A scalable synthesis involves bromination of 1,2-dimethyl-1H-imidazole followed by selective debromination using isopropyl magnesium chloride to avoid regioisomer formation. This approach minimizes side products and achieves >80% yield . Key steps include temperature control during bromination (0–5°C) and Grignard reagent optimization for selectivity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- 1H/13C NMR to confirm substitution patterns (e.g., cyclopropyl and bromine positions). Peaks for cyclopropyl protons typically appear at δ 0.5–1.5 ppm, while imidazole protons resonate at δ 7.0–8.5 ppm .

- Elemental analysis to verify purity (e.g., C: 51.15%, H: 5.15%, N: 11.93% for related imidazole derivatives) .

- IR spectroscopy to identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .

Q. How can structural ambiguities in X-ray crystallography data be resolved?

- Methodology : Refinement via SHELXL is preferred for small-molecule structures. For ambiguous electron density (e.g., disordered cyclopropyl groups), use ORTEP-3 to visualize thermal ellipsoids and adjust torsion angles. High-resolution data (≤0.8 Å) improves accuracy, with R factors <0.03 indicating reliable models .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the bromine site. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), analyze activation energies for oxidative addition steps. Studies show bromine at the 2-position enhances electrophilicity, favoring Pd(0) insertion .

Q. What strategies mitigate contradictions in regioselectivity data during functionalization?

- Methodology :

- Kinetic vs. thermodynamic control : Lower temperatures (−20°C) favor kinetic products (e.g., bromination at sterically accessible sites), while higher temperatures (60°C) promote thermodynamic stability .

- Directing groups : Introduce temporary protecting groups (e.g., SEM groups) to block undesired positions .

Q. How can late-stage diversification of this scaffold be achieved without compromising stability?

- Methodology : Use Pd-catalyzed C-H activation for regioselective functionalization. For example, coupling with aryl bromides (e.g., 2-bromobenzotrifluoride) at 100°C with Pd(OAc)₂ and XPhos ligand yields derivatives in 68–85% yield. Monitor reaction progress via TLC to prevent over-functionalization .

Q. What crystallographic data support the conformational flexibility of the cyclopropyl group?

- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between the cyclopropyl and imidazole rings (e.g., 15–25°). Compare thermal parameters (B factors) to assess rigidity; higher B factors (>5 Ų) indicate dynamic behavior. Data from related structures (e.g., 1-(2-Bromobenzyl)-3-isopropylbenzimidazolin-2-one) show similar trends .

Data Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed reactions vary across studies?

- Analysis : Discrepancies arise from:

- Ligand choice : Bulky ligands (e.g., XPhos) improve selectivity but reduce reaction rates.

- Substrate purity : Trace moisture or oxygen degrades Pd catalysts, lowering yields by 10–20% .

- Resolution : Standardize reaction conditions (e.g., glovebox use, degassed solvents) and report detailed catalyst loadings.

Q. How to reconcile conflicting biological activity data for imidazole derivatives?

- Analysis : Variations in assay protocols (e.g., cell line specificity, incubation times) impact results. For example, cytotoxicity assays using MCF-7 vs. HeLa cells may show 2–3-fold differences in IC₅₀ values .

- Resolution : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and report statistical significance (p <0.05).

Methodological Best Practices

- Synthesis : Prioritize air-free techniques for Grignard reactions to prevent premature quenching .

- Crystallography : Collect data at low temperature (e.g., 203 K) to reduce thermal motion artifacts .

- Data Reporting : Include full spectral assignments (δ, J values) and crystallographic CIF files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.